Chelerythrine hydroxide

Übersicht

Beschreibung

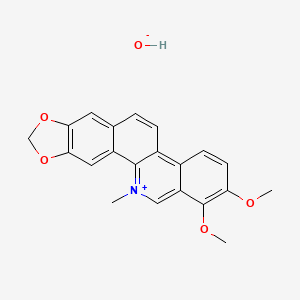

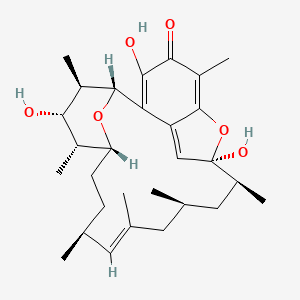

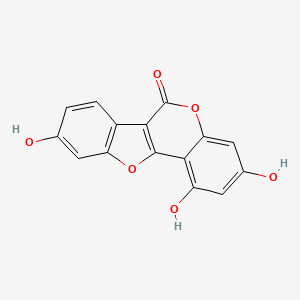

Chelerythrine is a benzophenanthridine alkaloid isolated from the root of Zanthoxylum simulans, Chelidonium majus L., and other Papaveraceae . It has a role as an EC 2.7.11.13 (protein kinase C) inhibitor, an antibacterial agent, and an antineoplastic agent .

Chemical Reactions Analysis

Chelerythrine has been found to stimulate intracellular ROS formation, which leads to apoptosis .Physical And Chemical Properties Analysis

Chelerythrine hydroxide has a molecular weight of 365.4 g/mol . It has one hydrogen bond donor count and five hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen

Antioxidant and Apoptotic Cell Death Inducer

Chelerythrine hydroxide has been found to induce apoptotic cell death in HepG2 cells, a type of liver cancer cell . This process involves the inhibition of the Akt pathway and the activation of oxidative stress and mitochondrial apoptotic pathway . Chelerythrine treatment increases the production of reactive oxygen species (ROS) and induces oxidative stress in HepG2 cells .

Anti-Cancer Agent

Chelerythrine hydroxide has shown potential as an anti-cancer agent . It has been found to inhibit protein kinase C, which plays a crucial role in cell growth, differentiation, and apoptosis . Chelerythrine hydroxide is also known to enhance the production of reactive oxygen intermediate, a strong activator of apoptosis in high concentration .

Anti-Fibrosis Activity

Chelerythrine hydroxide has demonstrated anti-fibrosis activity in kidney and liver . The impact of Chelerythrine hydroxide in pulmonary fibrosis is still being explored .

Inhibitor of Bcl-xL Functions

Chelerythrine hydroxide is known to be a selective and strong inhibitor of Bcl-xL functions , which is a member of the Bcl2 family . Upon activation, Bcl-xL binds to Bcl2 and forms a heterodimer through its Bcl2 homology (BH3) domains, suppressing the apoptosis of the cell .

Inducer of Mitochondrial Apoptotic Pathway

Chelerythrine hydroxide induces a reactive oxygen species-dependent mitochondrial apoptotic pathway in a murine T cell lymphoma . This suggests that Chelerythrine hydroxide follows a distinct mechanism of action to initiate the apoptotic pathway .

Potential Hepatotoxicity

While Chelerythrine hydroxide has several beneficial applications, it’s important to note that it could trigger potential hepatotoxicity . The pivotal molecular mechanisms behind this remain largely unknown .

Wirkmechanismus

Target of Action

Chelerythrine hydroxide, also known as Helleritrine hydroxide, is a benzophenanthridine alkaloid . It primarily targets Protein Kinase C (PKC) and G-protein-coupled CB1 receptors . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . CB1 receptors are a type of G protein-coupled receptor which is involved in mediating various physiological processes including synaptic plasticity, learning, and memory .

Mode of Action

Chelerythrine hydroxide acts as a potent, selective, and cell-permeable inhibitor of PKC in vitro . It inhibits the phosphorylation of HSF1 by inhibiting PKC, which blocks the nuclear migration and subsequent synthesis of hsp70, leading to reduced cell viability and activation of apoptotic machinery .

Biochemical Pathways

Chelerythrine hydroxide affects several biochemical pathways. It has been shown to inhibit SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forces an influx of calcium ions into the mitochondria, altering its normal activity and leading to apoptosis signaling . Other cellular transporters, like the PMCA, have also been shown to be negatively regulated by chelerythrine, preventing PMCA from effectively removing calcium ions from inside the cell .

Pharmacokinetics

Metabolic engineering of saccharomyces cerevisiae for chelerythrine biosynthesis has been performed . The biosynthesis pathway was optimized by examining the impact of multiple copies of each enzyme, especially P450s, on chelerythrine synthesis .

Result of Action

Chelerythrine hydroxide has been shown to induce cytotoxicity in a dose-dependent manner . It increases the production of reactive oxygen species (ROS) and induces oxidative stress . Additionally, it triggers the loss of mitochondrial membrane potential, decreases the expression of mitochondrial complexes, upregulates the expression of Bax, CytC, and cleaved-PARP1 proteins, and the activities of caspase-9 and caspase-3, and downregulates the expression of Bcl-XL, and HO-1 proteins, finally resulting in cell apoptosis .

Action Environment

The action environment of Chelerythrine hydroxide can influence its action, efficacy, and stability. For instance, the production of chelerythrine was significantly improved in yeast by applying a combinatorial engineering strategy . This underscores the potential of metabolic engineering and synthetic biology in revolutionizing natural product biosynthesis .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4.H2O/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22;/h4-10H,11H2,1-3H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYNINHQZLUUAW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34316-15-9 (Parent) | |

| Record name | Chelerythrine hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60963940 | |

| Record name | 1,2-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478-03-5 | |

| Record name | [1,3]Benzodioxolo[5,6-c]phenanthridinium, 1,2-dimethoxy-12-methyl-, hydroxide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=478-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chelerythrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Dimethoxy-12-methyl-9H-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHELERYTHRINE HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65ML87R6OI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-[(4Z)-4-(Diaminomethylidenehydrazinylidene)hexan-3-ylidene]amino]guanidine](/img/structure/B1238252.png)

![(1E)-1-[(2-methylphenyl)hydrazinylidene]-1-morpholin-4-ylpropan-2-one](/img/structure/B1238257.png)

![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)